molecular formula C22H22N4O4S B2759881 4-butoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-88-0

4-butoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2759881
CAS RN: 396720-88-0
M. Wt: 438.5
InChI Key: HJALVNYEBIMTDV-UHFFFAOYSA-N
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Description

The compound “4-butoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is likely to be an organic compound based on its structure. It contains several functional groups including a butoxy group, a nitrophenyl group, a thienopyrazole group, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The presence of the nitrophenyl group, for example, would introduce a strong electron-withdrawing effect, which could have significant effects on the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the butoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Precursor in Medicinal Chemistry

The compound has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry . The crystal and molecular structures of the title compound have not been described thus far .

Antidiabetic Drugs

The compound has been widely used in the fields of antidiabetic drugs . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .

Antimigraine Drugs

The compound has also been used in the development of antimigraine drugs . The thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .

Kinase Inhibitors

The compound has been used in the development of kinase inhibitors . The thiomorpholine group in the compound can serve as a key structural element in these inhibitors .

Reverse Transcriptase Inhibitors

The compound has been used in the development of reverse transcriptase inhibitors . The thiomorpholine group in the compound can serve as a key structural element in these inhibitors .

Antibiotic, Antifungal, and Antimycobacterial Agents

The compound has been used in the development of antibiotic, antifungal, and antimycobacterial agents . The thiomorpholine group in the compound can serve as a key structural element in these agents .

Catalytic Reduction of 4-Nitrophenol

The compound has been used in the catalytic reduction of 4-nitrophenol by nanostructured materials as a benchmark reaction . This reaction is used to assess the activity of the nanostructured materials .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as studies of its reactivity and potential applications. For example, it could be studied as a potential drug or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

4-butoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-2-3-12-30-18-10-4-15(5-11-18)22(27)23-21-19-13-31-14-20(19)24-25(21)16-6-8-17(9-7-16)26(28)29/h4-11H,2-3,12-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJALVNYEBIMTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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